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Compound of Interest

Compound Name: Baz2-icr

Cat. No.: B15571862 Get Quote

Technical Support Center: Baz2-icr
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the chemical probe Baz2-icr, with a specific

focus on its potential off-target effects on CECR2.

Frequently Asked Questions (FAQs)
Q1: What is Baz2-icr and what are its primary targets?

Baz2-icr is a potent, cell-active, and orally bioavailable chemical probe designed to selectively

inhibit the bromodomains of BAZ2A (Bromodomain-adjacent to zinc finger domain protein 2A)

and BAZ2B.[1][2] It binds to BAZ2A and BAZ2B with high affinity, exhibiting IC50 values of 130

nM and 180 nM, and dissociation constants (Kd) of 109 nM and 170 nM, respectively.[1][3][4]

BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in

ribosomal RNA gene silencing and heterochromatin formation.[5][6] The biological role of

BAZ2B is less understood, but it is implicated in chromatin remodeling.[7]

Q2: Does Baz2-icr have known off-target effects?

Yes. While Baz2-icr is highly selective against a broad panel of bromodomains, it has a

documented off-target interaction with the Cat Eye Syndrome Chromosome Region, Candidate

2 (CECR2) protein.[3][5][6] In a thermal shift assay screen against 47 human bromodomains,

CECR2 was the only significant off-target identified.[5][6] Baz2-icr displays greater than 100-

fold selectivity over other bromodomains, such as BRD4.[3][8] Additionally, a broad receptor
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screen against 55 targets showed a clean profile, indicating high specificity outside of the

bromodomain family.[3][6][9]

Q3: How significant is the off-target binding of Baz2-icr to CECR2?

The binding affinity of Baz2-icr for CECR2 is notably weaker than for its primary targets. The

dissociation constant (Kd) for CECR2, as measured by Isothermal Titration Calorimetry (ITC),

is 1.55 µM (1550 nM).[5][6][9] This results in a selectivity window of approximately 15-fold for

BAZ2A and 10-fold for BAZ2B over CECR2.[1][5][6] A thermal shift assay (Differential Scanning

Fluorimetry) showed a significant temperature shift (ΔTm) of 5.2°C for BAZ2A and 3.8°C for

BAZ2B, compared to a smaller but still notable shift of 2.0°C for CECR2.[5][6]

Q4: At what concentrations should I use Baz2-icr to minimize CECR2 engagement?

To maintain selectivity and minimize the likelihood of engaging CECR2, it is recommended to

use Baz2-icr at the lowest effective concentration possible. Cellular target engagement of

BAZ2A has been confirmed at 1 µM in Fluorescence Recovery After Photobleaching (FRAP)

assays.[4][5] Given the 10- to 15-fold selectivity window, concentrations in the range of 500 nM

to 1 µM are appropriate for cellular studies.[3] Exceeding these concentrations significantly

increases the risk of inhibiting CECR2, which could confound experimental results. A dose-

response experiment is always recommended to determine the optimal concentration for your

specific cell type and assay.

Q5: What are the potential functional consequences of unintended CECR2 inhibition?

CECR2 is a regulatory subunit of the CERF (CECR2-containing remodeling factor) chromatin

remodeling complex and is involved in neurulation, spermatogenesis, and the DNA damage

response.[10][11] More recently, CECR2 has been shown to interact with the acetylated RelA

subunit of NF-κB, promoting inflammatory and metastatic signaling pathways in cancer.[11][12]

[13] Unintended inhibition of CECR2 could therefore impact these pathways, potentially leading

to misinterpretation of data if the observed phenotype is attributed solely to BAZ2A/B inhibition.

Q6: How can I experimentally confirm that my observed phenotype is due to BAZ2 inhibition

and not an off-target effect on CECR2?

To validate that an observed effect is on-target, several control experiments are crucial:
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Use a Structurally Different BAZ2 Inhibitor: Employing another validated BAZ2A/B inhibitor,

such as GSK2801, can help confirm that the phenotype is not specific to the chemotype of

Baz2-icr.[2]

Use a Selective CECR2 Inhibitor: Using a selective CECR2 inhibitor, such as NVS-CECR2-

1, can help dissect any contribution from CECR2 inhibition.[14] If the phenotype is

recapitulated with the CECR2 inhibitor but not the alternative BAZ2 inhibitor, it is likely a

CECR2-mediated effect.

Genetic Knockdown/Knockout: The most definitive approach is to use siRNA or

CRISPR/Cas9 to deplete BAZ2A, BAZ2B, and/or CECR2. If the phenotype observed with

Baz2-icr is mirrored by the genetic knockdown of BAZ2A/B but not CECR2, it strongly

supports an on-target effect.

Dose-Response Analysis: A clear dose-response relationship that aligns with the potency of

Baz2-icr on BAZ2A/B provides supporting evidence for an on-target mechanism.

Quantitative Data Summary
The following table summarizes the binding and thermal shift data for Baz2-icr against its

primary targets and the key off-target, CECR2.

Target Protein
Binding
Affinity (Kd)

Biochemical
Potency (IC50)

Thermal Shift
(ΔTm)

Selectivity
over CECR2
(by Kd)

BAZ2A
109 nM[1][3][4]

[5]
130 nM[1][3][8] 5.2 °C[5][6] ~15-fold

BAZ2B
170 nM[1][3][4]

[5]
180 nM[1][3][8] 3.8 °C[5][6] ~10-fold

CECR2
1550 nM (1.55

µM)[5][6]
Not Reported 2.0 °C[5][6][9]

1-fold

(Reference)
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Observed Problem Potential Cause(s) Recommended Solution(s)

Ambiguous results or

suspected off-target effects.

1. Inhibitor concentration is too

high: Using Baz2-icr at

concentrations well above 1

µM may lead to significant

CECR2 inhibition.2. Phenotype

is CECR2-mediated: The

biological system may be

particularly sensitive to CECR2

modulation.

1. Perform a dose-response

experiment: Identify the

minimal effective concentration

and correlate it with the IC50

for BAZ2A/B.2. Perform control

experiments: Use a structurally

unrelated BAZ2 inhibitor (e.g.,

GSK2801) and/or a selective

CECR2 inhibitor. Validate

findings with siRNA or

CRISPR-mediated knockdown

of BAZ2A/B and CECR2.

No or weak cellular effect

observed at standard

concentrations (≤ 1 µM).

1. Inhibitor Instability: The

compound may have degraded

due to improper storage or

handling.2. Low Target

Expression: The cell line used

may express low levels of

BAZ2A/B.3. Insufficient Assay

Sensitivity: The chosen

readout may not be sensitive

enough to detect the

consequences of BAZ2

inhibition.

1. Verify compound integrity:

Use a fresh stock of the

inhibitor. Ensure proper

storage at -20°C or -80°C.[1]

[8]2. Confirm target

expression: Use Western Blot

or qPCR to verify BAZ2A and

BAZ2B expression in your cell

line.3. Use a positive control

assay: Perform a direct target

engagement assay like

Cellular Thermal Shift Assay

(CETSA) or FRAP to confirm

the inhibitor is engaging

BAZ2A/B in your cells.[3][5]

Inconsistent results between

experiments.

1. Inconsistent inhibitor

concentration: Errors in dilution

or variations in cell density at

the time of treatment.2. Cell

passage number: Phenotypes

can drift with high passage

numbers.3. Solvent effects:

1. Prepare fresh dilutions:

Make fresh serial dilutions for

each experiment from a

validated stock solution.2. Use

low-passage cells: Maintain a

consistent and low passage

number for all experiments.3.

Maintain consistent solvent
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High concentrations of DMSO

can affect cellular processes.

concentration: Ensure the final

DMSO concentration is low

(<0.1%) and consistent across

all wells, including vehicle

controls.

Key Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Kd
Determination
This protocol is used to directly measure the binding affinity (Kd), stoichiometry (n), and

thermodynamic parameters (ΔH, ΔS) of Baz2-icr binding to a target bromodomain.

Materials:

Purified recombinant bromodomain protein (e.g., BAZ2A, CECR2) dialyzed extensively

against ITC buffer.

Baz2-icr stock solution (e.g., 10 mM in DMSO).

ITC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

Isothermal Titration Calorimeter.

Procedure:

Sample Preparation:

Prepare a 20-50 µM solution of the bromodomain protein in the ITC buffer.

Prepare a 200-500 µM solution of Baz2-icr by diluting the DMSO stock into the final

dialysis buffer. Ensure the final DMSO concentration is matched between the protein

solution and the ligand solution.

Instrument Setup:

Thoroughly clean the sample cell and syringe.
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Set the experimental temperature (e.g., 25°C).

Load the protein solution into the sample cell and the Baz2-icr solution into the injection

syringe.

Titration:

Perform an initial small injection (e.g., 0.5 µL) to remove air bubbles, which should be

discarded from the data analysis.

Inject 2-3 µL aliquots of the Baz2-icr solution into the protein-filled cell at 150-180 second

intervals to allow the signal to return to baseline. A total of 15-25 injections are typically

performed.

Stir the sample cell at a constant speed (e.g., 750 rpm) throughout the experiment.

Data Analysis:

Integrate the heat change peaks for each injection.

Subtract the heat of dilution, determined from a control experiment where the ligand is

injected into the buffer alone.

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to

determine Kd, n, and ΔH.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of an inhibitor in a cellular environment by

measuring changes in the thermal stability of the target protein.

Materials:

Cell line of interest.

Baz2-icr.

PBS, protease and phosphatase inhibitors.
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Lysis buffer (e.g., RIPA buffer).

Equipment for protein analysis (SDS-PAGE, Western Blot antibodies for BAZ2A/B and a

loading control).

Thermocycler.

Procedure:

Cell Treatment:

Culture cells to ~80% confluency.

Treat cells with the desired concentration of Baz2-icr or vehicle (DMSO) for a specified

time (e.g., 1-2 hours) at 37°C.

Harvesting and Heating:

Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase

inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a

thermocycler, followed by cooling at room temperature for 3 minutes.

Lysis and Protein Quantification:

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to

separate the soluble protein fraction from the aggregated, denatured protein pellet.

Transfer the supernatant to new tubes and determine the protein concentration.

Analysis:
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Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western

Blotting.

Probe for the target protein (BAZ2A or BAZ2B) and a loading control (e.g., GAPDH).

Quantify the band intensities. Plot the percentage of soluble protein remaining at each

temperature for both vehicle- and inhibitor-treated samples to generate a "melting curve."

A shift in the curve to the right indicates stabilization of the protein by the inhibitor.

Visualizations

Baz2-icr Specificity Profile

Primary Targets Known Off-Target Non-Targets (>100-fold selectivity)

Baz2-icr

BAZ2A
(Kd = 109 nM)

High Affinity

BAZ2B
(Kd = 170 nM)

High Affinity

CECR2
(Kd = 1550 nM)

Low Affinity
(10-15x weaker)

BRD4

No Significant
Binding

Other Bromodomains

No Significant
Binding

Click to download full resolution via product page

Caption: Logical diagram of the Baz2-icr inhibitor specificity profile.
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Phenotype observed
with Baz2-icr

1. Perform Dose-Response
Does EC50 match BAZ2A/B IC50?

2. Test with Structurally
Unrelated BAZ2 Inhibitor

(e.g., GSK2801)

Yes

Conclusion:
Phenotype may be

CECR2-mediated or non-specific

No
3. Test with Selective

CECR2 Inhibitor
(e.g., NVS-CECR2-1)

Yes,
phenotype
replicated

No,
phenotype not

replicated

4. Perform Genetic Validation
(siRNA/CRISPR for BAZ2A/B vs CECR2)

No,
phenotype not

replicated

Yes,
phenotype
replicated

Conclusion:
Phenotype is likely
BAZ2A/B-mediated

Yes,
phenotype matches

BAZ2A/B KD

No,
phenotype matches

CECR2 KD or neither

Click to download full resolution via product page

Caption: Experimental workflow for validating on-target effects of Baz2-icr.
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BAZ2A Pathway CECR2 Pathway

BAZ2A

NoRC Complex

part of

rDNA Loci

acts on

Transcriptional Silencing

CECR2

CERF Complex

part of

Target Genes
(e.g., NF-κB regulated)

acts on

Transcriptional Activation

Baz2-icr

Inhibits Inhibits
(at high conc.)

Chromatin

Click to download full resolution via product page

Caption: Simplified signaling context for BAZ2A and CECR2 chromatin remodelers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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